molecular formula C9H8Cl2S2 B12042580 2-(3,4-Dichlorophenyl)-1,3-dithiolane CAS No. 83521-69-1

2-(3,4-Dichlorophenyl)-1,3-dithiolane

Cat. No.: B12042580
CAS No.: 83521-69-1
M. Wt: 251.2 g/mol
InChI Key: KRHVSKHNFWHHLE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-dithiolane, AldrichCPR is a chemical compound known for its unique structure and properties. It is characterized by the presence of a 1,3-dithiolane ring attached to a 3,4-dichlorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-dithiolane typically involves the reaction of 3,4-dichlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1,3-dithiolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-dithiolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-dithiolane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)ethanol
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • 2-(3,4-Dichlorophenyl)allyl piperidine

Uniqueness

2-(3,4-Dichlorophenyl)-1,3-dithiolane is unique due to its 1,3-dithiolane ring, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.

Properties

CAS No.

83521-69-1

Molecular Formula

C9H8Cl2S2

Molecular Weight

251.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-dithiolane

InChI

InChI=1S/C9H8Cl2S2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2

InChI Key

KRHVSKHNFWHHLE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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